molecular formula C8H11NOS B13956643 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one CAS No. 87676-05-9

1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one

Cat. No.: B13956643
CAS No.: 87676-05-9
M. Wt: 169.25 g/mol
InChI Key: SGMFIEKKGVNABW-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- is a chemical compound with the molecular formula C8H11NOS It belongs to the class of thiazole derivatives, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- typically involves the reaction of appropriate thiazole precursors with various reagents. One common method is the reaction of 3-amino-4-ethylthiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often optimize reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use as an analgesic, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects. The amino group and ethyl group on the thiazole ring may also contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-methyl-2-thienyl)
  • Ethanone, 1-(3-thienyl)
  • Ethanone, 1-(2-thienyl)

Uniqueness

Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- is unique due to the presence of both an amino group and an ethyl group on the thiazole ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and potential applications. The combination of these functional groups enhances its reactivity and interaction with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

87676-05-9

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(3-amino-4-ethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H11NOS/c1-3-6-4-11-8(5(2)10)7(6)9/h4H,3,9H2,1-2H3

InChI Key

SGMFIEKKGVNABW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1N)C(=O)C

Origin of Product

United States

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